molecular formula C22H22N4S2 B560510 BC-1258 CAS No. 1507370-40-2

BC-1258

Cat. No.: B560510
CAS No.: 1507370-40-2
M. Wt: 406.6 g/mol
InChI Key: FRTSLZJCGAFSET-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

BC-1258 plays a significant role in biochemical reactions by interacting with the FBXL2 protein . FBXL2 is a part of the Skp, Cullin, F-box containing complex, which is involved in polyubiquitination and subsequent degradation of target proteins . This compound, as an activator of FBXL2, can increase the levels of FBXL2, promoting the degradation of target proteins such as Aurora B .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. Specifically, this compound induces mitotic arrest and apoptosis of tumorigenic cells . This is achieved through the degradation of Aurora B, a protein crucial for cell division . By promoting the degradation of Aurora B, this compound disrupts the normal cell cycle, leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the FBXL2 protein . This compound acts as an activator of FBXL2, increasing its levels within the cell . This leads to the enhanced degradation of target proteins, such as Aurora B . The degradation of Aurora B disrupts the normal cell cycle, leading to mitotic arrest and apoptosis .

Temporal Effects in Laboratory Settings

Over time, this compound continues to exert its effects in laboratory settings. It has been shown to induce mitotic arrest and apoptosis of tumorigenic cells, and these effects persist over time . Additionally, this compound has been observed to have a stable effect, with no significant degradation or loss of function over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At certain dosages, this compound has been shown to profoundly inhibit tumor formation in mice

Metabolic Pathways

Given its role as an activator of FBXL2, it is likely involved in the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell, a process that this compound is known to influence .

Transport and Distribution

Given its role in upregulating FBXL2 levels and promoting protein degradation, it is likely that this compound is distributed throughout the cell where these processes occur .

Subcellular Localization

Given its role in protein degradation, it is likely localized to areas of the cell where the ubiquitin-proteasome pathway is active . This could include the cytoplasm and nucleus, where protein degradation often occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BC-1258 involves the reaction of N,N′-Bis-(4-thiazol-2-yl-benzyl)-ethane-1,2-diamine with appropriate reagents under controlled conditions. The compound is typically synthesized in a laboratory setting with high purity levels, often exceeding 98% .

Industrial Production Methods

The production process likely involves standard organic synthesis techniques and purification methods to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

BC-1258 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified analogs of the compound .

Scientific Research Applications

BC-1258 has a wide range of scientific research applications, including:

    Chemistry: Used as a research tool to study the activation of FBXL2 and its effects on cellular processes.

    Biology: Investigated for its role in inducing apoptosis in tumorigenic cells and inhibiting tumor formation.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to target and degrade Aurora B, a key regulator of cell replication.

    Industry: Utilized in the development of new chemical compounds and materials with specific properties .

Comparison with Similar Compounds

BC-1258 is unique in its ability to activate FBXL2 and induce apoptosis in tumorigenic cells. Similar compounds include:

This compound stands out due to its specific activation of FBXL2 and its profound effects on tumor formation inhibition, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

N,N'-bis[[4-(1,3-thiazol-2-yl)phenyl]methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4S2/c1-5-19(21-25-11-13-27-21)6-2-17(1)15-23-9-10-24-16-18-3-7-20(8-4-18)22-26-12-14-28-22/h1-8,11-14,23-24H,9-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTSLZJCGAFSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCNCC2=CC=C(C=C2)C3=NC=CS3)C4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192895
Record name N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507370-40-2
Record name N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1507370-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N2-Bis[[4-(2-thiazolyl)phenyl]methyl]-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1507370-40-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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